molecular formula C9H12N2O2 B13433657 2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

Cat. No.: B13433657
M. Wt: 180.20 g/mol
InChI Key: QWHFXBMTIPOVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol (CAS 2090594-29-7) is a high-value pyrimidine derivative supplied for advanced research and development. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, this compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its widespread therapeutic applications . The structure is further functionalized with a tetrahydrofuran moiety, a heterocycle recognized for its use as a versatile solvent in organometallic chemistry and biphasic processes, often providing greater stability for basic organometallic reagents compared to traditional solvents like THF . This unique combination of structural features makes it a compelling building block for drug discovery. Pyrimidine-based compounds are extensively investigated for their potential across a broad spectrum of biological activities, including as anti-infectives (antibacterial, antifungal, antiviral), anticancer agents, and treatments for neurological disorders and diabetes . Researchers can leverage this compound to develop novel therapeutic candidates, exploring its interaction with various biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-10-7(5-9(12)11-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFXBMTIPOVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Phenyl and thiophene substituents increase hydrophobicity, whereas tetrahydrofuran and piperidine groups enhance polarity.
  • Biological Interactions : Piperidine and tetrahydrofuran moieties may improve bioavailability through hydrogen bonding or solubility modulation.

Biological Activity

2-Methyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

The compound is characterized by a pyrimidine ring substituted with a tetrahydrofuran moiety. Its synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In particular, studies have shown:

  • Antibacterial Activity : The compound shows efficacy against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Minimum Inhibitory Concentrations (MICs) for these bacteria range from 16 to 32 μg/mL, indicating moderate antibacterial potency .
  • Antifungal Activity : While the compound demonstrates some antifungal properties, its effectiveness is generally lower compared to its antibacterial action. The specific MIC values for fungal strains remain less documented but are noted to be less impressive than those for bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest that the compound may inhibit viral replication, although specific mechanisms and efficacy against particular viruses require further elucidation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : The compound can interact with cellular receptors, affecting signal transduction pathways.
  • Gene Expression Alteration : It has the potential to modulate gene expression related to its biological effects.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of pyrimidine derivatives, including this compound:

StudyFindings
MDPI (2022)Demonstrated antimicrobial activity against S. aureus with MICs of 16–32 μg/mL; low antifungal activity noted .
RSC Advances (2021)Reported anti-inflammatory effects in related compounds; potential implications for therapeutic use in inflammatory diseases .
Recent Advances (2024)Highlighted antiviral properties; further investigation needed for specific viral targets .

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